molecular formula C27H28Cl2N2O B13351249 rel-(4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dihydro-1H-imidazole

rel-(4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dihydro-1H-imidazole

Cat. No.: B13351249
M. Wt: 467.4 g/mol
InChI Key: ZAIHTNOFYOVLQW-PLQXJYEYSA-N
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Description

rel-(4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dihydro-1H-imidazole: is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. The process begins with the preparation of the core imidazole structure, followed by the introduction of the tert-butyl, ethoxy, and chlorophenyl groups through various substitution reactions. Common reagents used in these steps include strong bases, halogenating agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

rel-(4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

rel-(4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rel-(4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rel-(4R,5S)-2-(4-(tert-Butyl)-2-methoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dihydro-1H-imidazole
  • rel-(4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-fluorophenyl)-4,5-dihydro-1H-imidazole

Uniqueness

The unique combination of tert-butyl, ethoxy, and chlorophenyl groups in rel-(4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dihydro-1H-imidazole imparts distinct chemical properties, making it valuable for specific applications where these features are advantageous.

Properties

Molecular Formula

C27H28Cl2N2O

Molecular Weight

467.4 g/mol

IUPAC Name

(4R,5S)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C27H28Cl2N2O/c1-5-32-23-16-19(27(2,3)4)10-15-22(23)26-30-24(17-6-11-20(28)12-7-17)25(31-26)18-8-13-21(29)14-9-18/h6-16,24-25H,5H2,1-4H3,(H,30,31)/t24-,25+

InChI Key

ZAIHTNOFYOVLQW-PLQXJYEYSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@@H]([C@@H](N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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